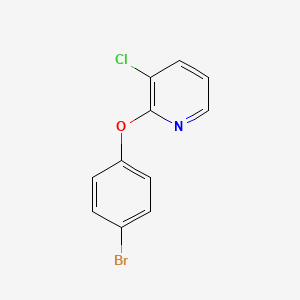

2-(4-Bromophenoxy)-3-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrClNO |

|---|---|

Molecular Weight |

284.53 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-3-chloropyridine |

InChI |

InChI=1S/C11H7BrClNO/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H |

InChI Key |

QIGHEIDADWLOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 4 Bromophenoxy 3 Chloropyridine and Its Analogues

Foundation of Pyridine (B92270) Ring System Construction

The construction of the pyridine ring is a fundamental aspect of organic synthesis, with numerous methods developed over the years. acsgcipr.org Traditional approaches often involve the condensation of aldehydes or ketones with ammonia (B1221849) under high temperature and pressure, leading to the formation of simple pyridines through a series of aldol-type reactions, cyclization, and oxidation. acsgcipr.org More contemporary methods offer greater control and efficiency.

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the de novo synthesis of pyridine rings. researchgate.net This method allows for the assembly of highly substituted pyridines from simple precursors like nitriles and alkynes, with the ability to control regioselectivity and even introduce chirality. researchgate.net Other metal-catalyzed transformations, such as those involving rhodium or iron, can also facilitate pyridine ring formation from various starting materials. acsgcipr.org

Beyond metal catalysis, other strategies for pyridine synthesis include:

Hantzsch-type synthesis: A well-established method for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org

Cycloaddition/Diels-Alder approaches: These reactions can form the six-membered ring of pyridine in a stereoselective manner. nih.gov

Multi-component reactions (MCRs): Uncatalyzed MCRs are considered a green approach to pyridine synthesis, offering high atom economy and procedural simplicity. acsgcipr.org

The choice of synthetic route often depends on the desired substitution pattern of the final pyridine product. For a molecule like 2-(4-Bromophenoxy)-3-chloropyridine, the synthesis would likely involve the initial construction of a di-substituted pyridine ring, such as 2,3-dichloropyridine (B146566), which can then be further functionalized.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Linkage Formation

The formation of the ether linkage in this compound is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, a phenoxide nucleophile displaces a halide on the pyridine ring. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. sci-hub.se For 2,3-dichloropyridine, nucleophilic attack is generally favored at the 2-position. youtube.com

The SNAr mechanism can proceed through a classical two-step addition-elimination pathway involving a Meisenheimer intermediate, or a concerted mechanism. strath.ac.uk The presence of electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack. strath.ac.uk The reactivity of the leaving group often follows the trend Ar–F > Ar–Cl ~ Ar–Br. chemrxiv.org

Catalyst-Free and Base-Free Conditions for SNAr Reactions in Aqueous Media

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes conducting reactions under catalyst-free and base-free conditions, often in aqueous media. researchgate.net While many SNAr reactions traditionally employ strong bases to generate the phenoxide nucleophile, alternative approaches are being explored. acs.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for SNAr reactions on pyridine rings without the need for a transition metal catalyst. researchgate.net The use of "on-water" conditions has also been reported for various organic reactions, promoting green chemistry principles. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-O, and C-N Bond Formation

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including those containing C-C, C-O, and C-N bonds. Palladium, copper, and other transition metals are frequently employed as catalysts in these transformations. nih.govthieme-connect.de

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used in the synthesis of biaryl compounds and has been successfully applied to heteroaryl systems, including pyridines. libretexts.orgorganic-chemistry.org

The site-selectivity of Suzuki-Miyaura coupling on di- or poly-halogenated pyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For instance, in some cases, a chloride at an activated position on the pyridine ring can react preferentially over a bromide at a less activated position. rsc.org The reaction is tolerant of a wide range of functional groups, making it a powerful tool for late-stage functionalization. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling on Halopyridines

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloro-3,4-diiodopyridine + Arylboronic acid | PdCl₂(dppf)/K₂CO₃/MeOH | 2-Chloro-3-iodo-4-arylpyridine | - | rsc.org |

| 2,5-Dibromopyrazine + Arylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 2-Aryl-5-bromopyrazine | - | rsc.org |

| 3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

Ullmann-Type Coupling Mechanisms

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the formation of C-O and C-N bonds in what are known as Ullmann-type reactions. organic-chemistry.orgwikipedia.org These reactions are particularly useful for the synthesis of diaryl ethers, such as the phenoxy linkage in this compound.

The mechanism of the Ullmann-type reaction is thought to involve a copper(I) active species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and reductive elimination to form the product. organic-chemistry.org While early Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. nih.gov Various copper sources, including copper nanoparticles, have been shown to be effective catalysts. researchgate.net

Table 2: Ligands Used in Copper-Catalyzed Ullmann O-Arylation

| Ligand | Aryl Halide | Phenol (B47542) | Reference |

| Glyoxal bis(phenylhydrazone) | Aryl bromides | Various substituted phenols | nih.gov |

| (2-Pyridyl)acetone | (Hetero)aryl halides (I, Br, Cl) | Different phenols | nih.gov |

| Pyridine-2-aldoxime | Aryl chlorides | Substituted phenols | nih.gov |

Other Transition Metal-Mediated Transformations (e.g., Palladium-Catalyzed Methods)

Beyond Suzuki-Miyaura and Ullmann couplings, a variety of other palladium-catalyzed methods are available for the formation of C-C, C-O, and C-N bonds. The Buchwald-Hartwig amination, for example, is a powerful method for constructing aryl C-N bonds. nih.gov Palladium catalysts can also be used to couple phenols with aryl halides to form diaryl ethers, providing an alternative to copper-based Ullmann reactions. beilstein-journals.org

The choice of ligand is often crucial for the success of these reactions, influencing catalyst activity and selectivity. beilstein-journals.org For instance, ligands like Xantphos have been found to be effective in the palladium-catalyzed C-O cross-coupling of phenols with bromo-substituted N-heterocycles. beilstein-journals.org

Functionalization of Precursor Molecules Bearing Pyridine and Phenol Moieties

The creation of the ether linkage in this compound is primarily achieved through the nucleophilic substitution of a halogen on the pyridine ring with a phenoxide. The key precursor molecules are a suitably halogenated pyridine, such as 2,3-dichloropyridine, and 4-bromophenol (B116583). Two principal catalytic cross-coupling reactions are employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig etherification.

Ullmann Condensation: This classical method uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. acs.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 150°C) and stoichiometric amounts of copper powder or copper salts. acs.orgresearchgate.net Modern iterations have improved the process by using catalytic amounts of copper salts (e.g., CuI) in the presence of ligands and a suitable base. organic-chemistry.org For the synthesis of this compound, 4-bromophenol is typically deprotonated by a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to form the more nucleophilic phenoxide, which then attacks the electron-deficient pyridine ring, displacing a halide with the aid of the copper catalyst. acs.org

Buchwald-Hartwig Etherification: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org This method generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann reaction. organic-chemistry.org The catalytic cycle involves a palladium(0) complex, which undergoes oxidative addition with the pyridine halide. Subsequent reaction with the phenoxide and reductive elimination yields the desired diaryl ether and regenerates the palladium(0) catalyst. organic-chemistry.org The choice of phosphine (B1218219) ligand (e.g., t-BuXPhos) is critical for the efficiency of the catalytic cycle. nih.gov

The table below compares typical reaction parameters for these two key synthetic methodologies in the context of diaryl ether synthesis.

Interactive Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) acs.orgnih.gov | Palladium (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) organic-chemistry.orgnih.gov |

| Typical Ligands | N,N-dimethylglycine, Phenanthroline organic-chemistry.org | Phosphines (e.g., XPhos, t-BuXPhos, dppf) nih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃, KOH acs.orgorganic-chemistry.org | Cs₂CO₃, K₃PO₄, t-BuONa nih.govnih.gov |

| Solvent | DMF, Pyridine, Toluene acs.org | Toluene, Dioxane nih.gov |

| Temperature | High (90°C - 220°C) acs.orgorganic-chemistry.org | Mild to moderate (Room Temp - 110°C) researchgate.net |

| Advantages | Lower cost catalyst (copper) organic-chemistry.org | Milder conditions, higher yields, broader scope organic-chemistry.org |

| Disadvantages | Harsh conditions, often requires stoichiometric copper acs.org | Expensive catalyst (palladium), air-sensitive ligands organic-chemistry.org |

Regioselective Synthesis and Isomer Control Strategies

Achieving the correct substitution pattern—phenoxylation at C2 and retention of chlorine at C3—is paramount. The regiochemical outcome is dictated by the inherent electronic properties of the pyridine ring and the choice of starting material.

The synthesis typically starts with 2,3-dichloropyridine. In nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines, the halogen at the C2 (or C6) position is significantly more labile than halogens at the C3 or C5 positions. nih.govrsc.org This enhanced reactivity is due to the strong electron-withdrawing inductive effect of the ring nitrogen atom, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at the ortho (C2) or para (C4) positions. rsc.org Consequently, when 2,3-dichloropyridine is reacted with one equivalent of 4-bromophenoxide, the substitution occurs selectively at the more activated C2 position, yielding this compound while leaving the C3-chloro substituent intact. nih.gov

An alternative strategy for controlling regioselectivity in pyridine functionalization involves the use of pyridine N-oxides. nih.gov Oxidation of the pyridine nitrogen creates a pyridinium (B92312) species, which alters the electronic distribution and reactivity of the ring. This can be used to direct substitution to different positions than in the parent pyridine. While a direct application to this specific target is less common, it remains a powerful tool in the broader synthesis of substituted pyridine analogues. nih.gov

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rasayanjournal.co.in Key strategies include the use of alternative energy sources, greener solvents, and more efficient catalytic systems.

Alternative Solvents and Solvent-Free Conditions: Traditional syntheses often employ high-boiling, polar aprotic solvents like DMF or NMP, which are toxic and difficult to remove. acs.org Green chemistry encourages the use of more benign solvents, such as water or recyclable ionic liquids. biosynce.com In some cases, solvent-free reactions, such as those conducted by grinding reagents together (mechanochemistry), can be employed, completely eliminating solvent waste. rsc.org

Advanced Catalysis: The development of highly active and recyclable catalysts is a cornerstone of green synthesis. The use of copper or palladium nanoparticles as catalysts for C-O cross-coupling offers a high surface-to-volume ratio, which can lead to higher catalytic activity under milder, ligand-free conditions. nih.gov Furthermore, supporting these nanocatalysts on materials like carbon nanofibers or magnetic cores allows for easy separation from the reaction mixture and reuse, improving the process's atom economy and reducing metal waste. nih.gov

Scalability Considerations for Laboratory and Potential Industrial Syntheses

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of cost, safety, efficiency, and robustness.

For the synthesis of this compound, the choice between the Ullmann and Buchwald-Hartwig pathways has significant implications for scalability. The traditional Ullmann reaction, while often requiring harsh conditions, uses copper, a relatively inexpensive and abundant metal. researchgate.netorganic-chemistry.org This cost advantage can be crucial for large-scale production. However, the high temperatures and potential need for stoichiometric copper present challenges in terms of energy costs and waste management.

Modern palladium-catalyzed methods offer milder conditions and higher efficiency, which can simplify reactor design and product purification. organic-chemistry.org The primary drawback is the high cost and low abundance of palladium. Therefore, for an industrial process to be viable, catalyst loading must be minimized (ideally in the parts-per-million range), and efficient catalyst recovery and recycling protocols are essential.

Other scalability factors include:

Solvent and Base Selection: The cost and environmental impact of solvents and bases are magnified at an industrial scale. The use of large volumes of toxic solvents like DMF is highly undesirable. acs.org Toluene is a more favorable, though still regulated, alternative. The choice of base (e.g., inexpensive K₂CO₃ vs. more reactive but costly Cs₂CO₃) directly impacts process economics. acs.org

Purification: Chromatographic purification, common in the lab, is often impractical and expensive for large-scale production. Industrial processes favor purification by crystallization or distillation, so the reaction must be optimized to produce a product of sufficient purity to enable these methods.

Process Safety: The thermal hazards associated with high-temperature reactions and the handling of pyrophoric reagents or air-sensitive catalysts must be carefully managed in a large-scale setting.

Ultimately, an economically attractive industrial synthesis would likely involve a highly optimized copper-catalyzed process or a palladium-catalyzed route with exceptionally low catalyst loading and a robust recycling loop. organic-chemistry.orgnih.gov

In-Depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive search for advanced spectroscopic and diffraction-based structural data for the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature and databases. Despite a thorough investigation aimed at gathering specific experimental results for its Ultraviolet-Visible (UV-Vis) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction (SCXRD), the detailed information required to construct a complete analytical profile as requested is not available.

Efforts to obtain data on the electronic transitions, chromophores, and solvent effects related to the UV-Vis spectrum of this compound did not yield any specific experimental values or spectra. Similarly, searches for HRMS data to confirm its molecular formula and for SCXRD studies to determine its crystal system, bond lengths, bond angles, and torsional angles were unsuccessful.

While general principles of these analytical techniques are well-established for various organic molecules, including related phenoxypyridine and chloropyridine derivatives, specific empirical data for this compound itself appears to be absent from major chemical databases and research publications. This prevents a scientifically accurate and detailed discussion of its specific structural and electronic properties as outlined.

Consequently, the generation of an article with the specified in-depth analysis and data tables for this compound is not possible at this time. Further experimental research and publication of the findings would be required to provide the necessary data for such a detailed structural elucidation.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Bromophenoxy 3 Chloropyridine

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Investigation of Intramolecular Interactions

A primary area of investigation would be the potential for non-covalent interactions, such as halogen bonds (Br···N or Cl···O) and π-π stacking between the aromatic rings. The relative orientation of the two rings, defined by the C-O-C ether linkage, would be a crucial determinant of these interactions. Computational modeling, using methods like Density Functional Theory (DFT), would be invaluable in predicting the most stable conformations and quantifying the energies of these intramolecular forces.

Furthermore, the electronic effects of the bromine and chlorine substituents on the aromatic systems would be a significant point of study. The electron-withdrawing nature of the halogens influences the electron density distribution across the molecule, which can be probed by various spectroscopic techniques and computational analyses.

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of purity and the preparative isolation of 2-(4-Bromophenoxy)-3-chloropyridine. The development of a robust HPLC method would be a critical step in ensuring the quality of the compound for any subsequent studies.

A typical HPLC method for a compound of this nature would likely employ a reversed-phase column, such as a C18, due to the non-polar character of the molecule. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Method development would involve optimizing several parameters to achieve efficient separation of the target compound from any impurities or starting materials. These parameters include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (typically in the UV region, where the aromatic rings absorb).

For preparative isolation, the optimized analytical method would be scaled up to a larger diameter column to handle higher sample loads. This would allow for the collection of highly pure fractions of this compound.

The table below outlines a hypothetical set of parameters for an HPLC method for the analysis of this compound, based on common practices for similar small molecules.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a starting point for method development, and further optimization would be necessary to achieve the desired resolution and sensitivity for the specific analytical challenge.

Reaction Mechanisms and Kinetics of 2 4 Bromophenoxy 3 Chloropyridine Transformations

Detailed Mechanistic Pathways for Synthesis and Derivatization Reactions

The synthesis of 2-(4-bromophenoxy)-3-chloropyridine likely proceeds via a copper-catalyzed nucleophilic aromatic substitution. The generally accepted mechanism for the Ullmann ether synthesis can be broken down into a catalytic cycle. organic-chemistry.orgwikipedia.org

A proposed mechanistic pathway involves the following key steps:

Formation of a Copper(I) Phenoxide: The reaction is typically initiated by the formation of a copper(I) phenoxide species from the reaction of a copper(I) salt (e.g., CuI) with the phenoxide, which is generated in situ from 4-bromophenol (B116583) and a base.

Oxidative Addition: The copper(I) phenoxide then undergoes oxidative addition with 3-chloropyridine (B48278). This step involves the insertion of the copper center into the carbon-chlorine bond of the pyridine (B92270) ring, leading to a transient copper(III) intermediate. However, the existence of a stable Cu(III) species is debated, and some researchers propose an alternative pathway involving a four-centered transition state. organic-chemistry.org

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the copper intermediate, which results in the formation of the desired C-O bond of this compound and regenerates the copper(I) catalyst.

An alternative mechanism that avoids the high-energy Cu(III) intermediate involves the formation of an organocopper compound which then reacts with the other aryl reactant in a nucleophilic aromatic substitution. wikipedia.org Electron spin resonance studies have generally ruled out the involvement of radical intermediates in the main productive pathway. wikipedia.org

Derivatization reactions of this compound would likely target the bromine or chlorine substituents for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing for the introduction of a wide range of substituents. The specific mechanisms of these derivatizations would follow the established pathways for those respective reactions.

Kinetic Studies of Key Transformation Steps

Specific kinetic data for the synthesis of this compound are not available in published literature. However, kinetic studies on analogous Ullmann biaryl ether syntheses provide valuable insights. For instance, studies on the reaction of phenols with aryl iodides catalyzed by copper complexes of anionic ligands have shown that the reaction rate can be influenced by the electronic properties of the substituents on the phenoxide. nih.gov Electron-donating groups on the phenoxide have been observed to accelerate the reaction, which is consistent with a mechanism where the phenoxide acts as a nucleophile. nih.gov

A dynamic kinetic resolution process has been observed in copper-catalyzed C-O cross-coupling reactions, indicating that under certain conditions, the stereochemical outcome of the reaction is determined by the relative rates of competing pathways. nih.govnih.gov While not directly applicable to the achiral this compound, this highlights the complexity of the kinetics in copper-catalyzed C-O bond formation.

A hypothetical kinetic study for the synthesis of this compound would likely investigate the reaction order with respect to each reactant (3-chloropyridine and 4-bromophenol), the copper catalyst, and any ligands present. The rate law would provide crucial information for elucidating the rate-determining step of the reaction.

Table 1: Hypothetical Parameters for a Kinetic Study of this compound Synthesis

| Parameter | Description | Potential Findings |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | A first-order dependence on the aryl halide and the copper catalyst is common in Ullmann reactions. The order with respect to the phenol (B47542) can vary. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of the reaction to the concentrations of the reactants. | Would quantify the overall reaction speed under specific conditions (temperature, solvent, catalyst). |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A lower activation energy would indicate a more facile reaction, potentially influenced by the choice of catalyst and ligand. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that relates to the frequency of collisions with the correct orientation. | Provides insight into the steric and entropic factors of the reaction. |

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalyst and reagents is critical in the Ullmann condensation and significantly impacts the yield, reaction rate, and selectivity.

Copper Source: Both copper(I) and copper(II) salts can be used as catalysts, as copper(II) can be reduced in situ to the active copper(I) species. The choice of counter-ion (e.g., iodide, bromide, triflate) can also influence the catalytic activity. wikipedia.org In some cases, "activated" copper powder has been traditionally used. wikipedia.org

Ligands: The use of ligands is a major advancement in modern Ullmann reactions. Ligands coordinate to the copper center, stabilizing the catalyst, increasing its solubility, and promoting the desired reactivity. Bidentate ligands, such as diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline), have been shown to be particularly effective in lowering reaction temperatures and improving yields. wikipedia.org The ligand can influence both the steric and electronic environment of the copper catalyst, thereby affecting the rate of oxidative addition and reductive elimination.

Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include potassium carbonate, cesium carbonate, and various phosphates. The strength and nature of the base can affect the reaction rate and the potential for side reactions.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction, which often requires elevated temperatures. wikipedia.org

Table 2: Common Catalysts and Reagents in Ullmann Ether Synthesis and Their Potential Impact

| Component | Examples | Role and Impact on Reaction Outcome |

| Copper Catalyst | CuI, CuBr, Cu₂O, Cu(OTf)₂ | The primary catalytic species that facilitates the C-O bond formation. The choice can affect reaction rate and efficiency. |

| Ligand | 1,10-Phenanthroline, L-Proline, Acetylacetonate | Stabilizes the copper catalyst, increases its solubility, and can accelerate the reaction, allowing for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol to form the active nucleophile. The choice of base can influence the reaction rate and substrate scope. |

| Solvent | DMF, DMSO, NMP, Toluene | Provides the medium for the reaction. High-boiling polar solvents are often required to achieve sufficient reaction rates. |

Computational Mechanistic Investigations (e.g., Transition State Calculations)

While no specific computational studies on the synthesis of this compound have been identified, Density Functional Theory (DFT) calculations have been extensively used to investigate the mechanisms of related Ullmann-type reactions. nih.govnih.gov

These computational studies can provide valuable information that is often difficult to obtain experimentally, including:

Geometries of Intermediates and Transition States: DFT calculations can be used to model the three-dimensional structures of the various species along the reaction pathway, including the copper-phenoxide complex, the oxidative addition transition state, and the copper(III) intermediate (if it exists).

Influence of Ligands: Computational models can be used to study how different ligands interact with the copper center and how these interactions affect the energy barriers of the key steps in the catalytic cycle. For instance, DFT studies have been used to elucidate the origins of regio- and enantioselectivity in asymmetric C-O cross-coupling reactions. nih.govnih.gov

For the synthesis of this compound, a computational study would likely focus on comparing the energy profiles for the reaction of 4-bromophenol with 3-chloropyridine versus the reaction of 3-chlorophenol (B135607) with 4-bromopyridine (B75155) to predict the more favorable reaction pathway. Such a study could also investigate the effect of different copper catalysts and ligands on the transition state energies.

Table 3: Potential Insights from a Computational Study of this compound Synthesis

| Computational Method | Information Gained | Relevance to Understanding the Reaction |

| DFT Geometry Optimization | Optimized structures of reactants, intermediates, and transition states. | Provides a visual representation of the molecular changes occurring during the reaction. |

| Frequency Calculations | Characterization of stationary points as minima or transition states; calculation of zero-point vibrational energies. | Confirms the nature of the calculated structures and provides thermodynamic corrections. |

| Transition State Search (e.g., QST2/3, Berny) | Location of the transition state structure connecting reactants and products. | Identifies the highest energy point along the reaction coordinate, which is crucial for understanding the reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Tracing the reaction path downhill from the transition state to the reactants and products. | Confirms that the identified transition state connects the correct minima on the potential energy surface. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Provides insight into the electronic effects driving the reaction. |

Design and Synthesis of Derivatives and Analogues of 2 4 Bromophenoxy 3 Chloropyridine

Systematic Functional Group Modifications at Pyridine (B92270) and Phenoxy Moieties

The pyridine and phenoxy rings are primary targets for systematic functional group modifications to generate a library of derivatives. Late-stage modification strategies are particularly valuable as they allow for the diversification of complex molecules, such as bioactive compounds, in the final steps of a synthesis. nih.gov

On the pyridine moiety, the chlorine atom at the 3-position is a key site for nucleophilic substitution reactions. It can be replaced by various nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. For instance, amination can introduce primary or secondary amine groups, which can be further functionalized. The pyridine nitrogen also allows for modifications such as N-oxidation or quaternization, altering the electronic properties and solubility of the molecule.

On the phenoxy moiety, the bromine atom at the 4-position is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of alkyl, aryl, or alkynyl groups, significantly increasing molecular diversity. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups. Methods for direct C-H functionalization, such as fluorination or chlorination, represent advanced strategies for modifying the aromatic rings. nih.gov

Exploration of Isosteric and Bioisosteric Replacements

For 2-(4-Bromophenoxy)-3-chloropyridine, several bioisosteric replacements can be explored:

Halogen Replacement : The bromine and chlorine atoms can be replaced by other functional groups. For example, bromine is often interchangeable with an isopropyl (iPr) or trifluoromethyl (CF3) group. cambridgemedchemconsulting.com The chlorine atom could be replaced with groups like SH or CN. cambridgemedchemconsulting.com Fluorine is another common replacement for hydrogen or other halogens to modulate metabolic stability and binding interactions. nih.gov

Ring Replacements : The phenyl ring can be substituted with other aromatic or heteroaromatic systems such as pyridyl, thiophene, or pyrimidine (B1678525) rings to explore different binding interactions and physicochemical properties. cambridgemedchemconsulting.comnih.gov

Ether Linkage Modification : The ether linkage (-O-) connecting the two rings is crucial for the molecule's conformation. It can be replaced with bioisosteres like a thioether (-S-), methylene (B1212753) (-CH2-), or difluoromethylene (-CF2-) group to alter bond angles, flexibility, and metabolic stability. cambridgemedchemconsulting.com

Introduction of Chiral Centers for Stereoselective Synthesis

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles. For an achiral molecule like this compound, chirality can be introduced by adding a substituent containing a stereocenter.

For example, a chiral amine or alcohol could be used to displace the chlorine atom on the pyridine ring, resulting in a chiral derivative. Alternatively, a chiral side chain could be introduced to the phenoxy ring via cross-coupling reactions. The stereoselective synthesis of such derivatives is critical to obtain enantiomerically pure compounds, allowing for the evaluation of the biological activity of each stereoisomer. One advanced strategy to enhance chemical stability involves replacing a proton at a chiral center with deuterium, which can decrease the rate of epimerization. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Studies in Pre-clinical Research

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for a desired biological effect. nih.gov For derivatives of this compound, SAR studies would involve systematically modifying the pyridine ring, the phenoxy ring, and the ether linkage and evaluating the impact of these changes on a specific biological target.

For instance, in the development of enzyme inhibitors, different substituents on the phenoxy ring could be tested for their effect on binding affinity. The size, electronics, and hydrogen-bonding capacity of the substituent at the 3-position of the pyridine ring would also be critical variables.

The goal of SAR is to build a model that correlates specific structural features with mechanistic interactions at a molecular level, such as enzyme inhibition or receptor binding. For example, in the context of developing kinase inhibitors, the pyridine nitrogen might act as a hydrogen bond acceptor, while the phenoxy ring could fit into a hydrophobic pocket of the enzyme's active site.

Table 1: Example SAR Data for Fictional Derivatives of 2-(Phenoxy)-3-aminopyridine Targeting Enzyme X This table is a hypothetical representation based on common SAR principles.

| Compound | Modification on Phenoxy Ring (R1) | Modification on Pyridine Amine (R2) | Enzyme X Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | 4-Bromo | -H | 15.2 |

| Derivative 2 | 4-Trifluoromethyl | -H | 1.8 |

| Derivative 3 | 4-Methoxy | -H | > 50 |

| Derivative 4 | 4-Bromo | -Methyl | 12.5 |

| Derivative 5 | 4-Trifluoromethyl | -Methyl | 0.9 |

| Derivative 6 | 4-Trifluoromethyl | -Ethyl | 2.1 |

The hypothetical data in the table illustrates that a trifluoromethyl group at the R1 position is superior to a bromo or methoxy (B1213986) group, and a methyl group at the R2 position further enhances potency. This type of analysis guides the design of more effective compounds.

Strategic Derivatization for Enhanced Analytical Performance

In preclinical development, robust analytical methods are required to quantify the compound in various matrices. High-performance liquid chromatography (HPLC) is a common technique, but its sensitivity can be limited if the compound lacks a strong chromophore or fluorophore. xjtu.edu.cn

Strategic derivatization can be employed to enhance the detectability of this compound or its analogues. This involves reacting the molecule with a labeling reagent to attach a tag with favorable analytical properties. For example, if a derivative is synthesized with a primary amine or a hydroxyl group, it can be reacted with reagents like dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride to introduce a highly fluorescent tag. xjtu.edu.cn This pre-column derivatization can significantly improve the limits of detection and quantification in HPLC-fluorescence or LC-MS/MS analysis. xjtu.edu.cn

Non Clinical Applications and Investigations of Biological Target Interactions

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

Halogenated pyridines are recognized as valuable intermediates in organic synthesis, primarily due to their susceptibility to a range of cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine (B92270) ring of 2-(4-bromophenoxy)-3-chloropyridine offers potential for selective functionalization. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.orgwikipedia.orglibretexts.org This differential reactivity allows for site-selective modifications, where the bromine atom can be selectively replaced, leaving the chlorine atom available for subsequent transformations.

For instance, in similar dihalogenated heterocyclic systems, the choice of catalyst, ligands, and reaction conditions can direct the regioselectivity of the coupling reaction. rsc.org Studies on related compounds, such as 2-bromo-3-iodopyridine (B1280457) and various dichlorobromopyridines, have demonstrated that the more reactive halogen (iodine or bromine) typically undergoes oxidative addition to the palladium catalyst first. rsc.org This principle suggests that this compound could potentially undergo Suzuki-Miyaura coupling at the C4-position of the phenoxy ring (where the bromine is located) or at the C3-position of the pyridine ring (where the chlorine is located). The electronic properties and steric environment of each halogen atom would influence the reaction's outcome.

While the general reactivity of bromo- and chloropyridines in cross-coupling reactions is well-documented, specific studies detailing the synthetic applications of this compound as a versatile intermediate were not identified in the performed searches. The potential for this compound to serve as a building block in the synthesis of more complex molecules, particularly for pharmaceutical or agrochemical purposes, remains an area for future investigation.

Coordination Chemistry: Ligand Synthesis and Complexation Studies with Metal Ions

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The electronic and steric properties of the substituents on the pyridine ring can significantly influence the coordination properties of the ligand and the resulting metal complexes.

However, a review of the available scientific literature did not yield any specific studies on the synthesis of this compound as a ligand or its complexation with metal ions. Research in this area would be necessary to characterize its coordination behavior, including its binding affinity for different metals and the structural and electronic properties of any resulting complexes.

Exploration of Biological Activities in In Vitro and Ex Vivo Models (Mechanistic Focus)

The following subsections detail the investigation of this compound in various biological assays.

Phytopathogenic fungi and bacteria are a significant threat to agriculture, causing substantial crop losses. The development of new antimicrobial and antifungal agents is crucial for managing plant diseases. While numerous studies have investigated the antimicrobial properties of various heterocyclic compounds and plant extracts against phytopathogens, no research was found that specifically evaluates the activity of this compound against these organisms. nih.govnih.gov Therefore, its potential as an antimicrobial or antifungal agent for agricultural applications remains unknown.

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major global health problem, and the emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents. Various heterocyclic compounds have been explored for their potential to inhibit the growth of M. tuberculosis. nih.govnih.gov However, based on the conducted literature search, there are no published studies on the in vitro activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. Its efficacy as a potential antimycobacterial agent has not been determined.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL has emerged as a potential therapeutic strategy for various neurological and inflammatory disorders. nih.govfrontiersin.orgnih.govresearchgate.net The search for novel MAGL inhibitors has led to the investigation of a wide range of chemical scaffolds. nih.govfrontiersin.orgnih.gov

Despite the interest in MAGL inhibitors, there is no scientific literature available that reports on the testing of this compound for its ability to inhibit MAGL. Consequently, its potential as a MAGL inhibitor is currently uncharacterized.

Understanding the interaction of a compound with specific biological receptors is fundamental to elucidating its mechanism of action. Many drugs exert their effects by binding to receptors such as G-protein coupled receptors (GPCRs) or ion channels. For instance, the GABA-A receptor is a key target for many centrally acting drugs. nih.govnih.govmdpi.comfrontiersin.org

A thorough search of the scientific literature revealed no studies on the receptor binding properties of this compound. Its affinity for any specific biological receptors and the nature of any potential ligand-target interactions have not been investigated.

Investigations of Specific Molecular Targets and Pathways

Research into the biological activities of molecules containing the 2-(4-bromophenoxy) moiety has pointed towards potential interactions with enzymatic pathways. For instance, a derivative of this compound, 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, has been studied for its antioxidant properties. nih.gov Investigations into this related compound measured various biochemical parameters in colon tissue, including levels of superoxide (B77818) dismutase (SOD), catalase (CAT), malondialdehyde (MDA), protein carbonyl (PC), and glutathione (B108866) (GSH), as well as liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH). nih.gov Such studies on analogous structures suggest that the 2-(4-bromophenoxy) group might be a key pharmacophore for interacting with biological systems, though specific targets for this compound itself remain an area for further elucidation.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Computational methods like molecular docking and molecular dynamics are crucial for understanding how ligands such as this compound might interact with proteins at a molecular level. These techniques are often employed to predict the feasibility and nature of these interactions before undertaking laboratory synthesis and testing.

Prediction of Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how a ligand can orient itself within the binding site of a protein and in estimating the strength of this interaction, often expressed as binding energy. For derivatives containing a 2-chloropyridine (B119429) scaffold, docking studies have been performed to understand their binding to specific targets like the telomerase active site (PDB ID: 3DU6). nih.gov Similarly, derivatives of 4-phenoxy-pyridine have been docked into the active sites of VEGFR-2 and c-Met to predict their binding modes. rsc.org While these studies are on related but distinct molecules, they highlight a common methodological approach. A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a chosen protein target to predict its binding orientation and calculate its binding affinity, which indicates the stability of the ligand-protein complex.

Identification of Key Interacting Residues

A primary goal of molecular docking and dynamics simulations is to identify the specific amino acid residues within a protein's active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the ligand's inhibitory or modulatory activity. For example, in studies of other pyridine derivatives, researchers have successfully identified key residues that are crucial for binding. rsc.org For this compound, a simulation would likely reveal interactions involving the pyridine nitrogen, the ether oxygen, and the bromine and chlorine atoms with complementary residues in a target protein's binding pocket.

Potential in Advanced Materials Science (e.g., Optoelectronic Materials based on NLO Properties)

The field of materials science has shown interest in organic molecules with specific electronic properties for applications in advanced technologies. Pyridine derivatives, due to their electronic structure, are among the compounds investigated for such purposes. One area of interest is nonlinear optics (NLO), where materials can alter the properties of light passing through them, a phenomenon useful for developing optical and photonic devices. ekb.eg Research into pyrimidine (B1678525) derivatives has demonstrated their potential for NLO applications, with studies investigating properties like polarizability and hyperpolarizability. ekb.eg While direct studies on the NLO properties of this compound are not extensively documented, its combination of an electron-rich phenoxy group and an electron-deficient chloropyridine ring suggests it could possess the push-pull characteristics often associated with NLO activity. Further investigation would be required to characterize its third-order nonlinear susceptibility (χ3) and other NLO parameters to determine its suitability for optoelectronic materials.

Future Research Trajectories and Outstanding Challenges

Advancements in Asymmetric Synthesis and Chiral Resolution

A significant frontier in the development of pyridine-based compounds is the introduction of chirality, which can lead to stereoisomers with distinct pharmacological and physical properties. For 2-(4-Bromophenoxy)-3-chloropyridine, which is achiral, the introduction of a chiral center through targeted synthesis is a key future objective.

Current research on related heterocyclic systems demonstrates the feasibility of this approach. Asymmetric synthesis of complex molecules, such as certain quinazolinones, has been achieved using chiral catalysts like vanadyl methoxide (B1231860) complexes to induce enantioselectivity in cross-coupling reactions. nih.gov Similarly, chiral auxiliaries, such as ethyl l-lactate, have been successfully used in reactions with chiral cyclobutanones to produce dihydro-pyranones with high enantiomeric excess (up to 93% ee). nih.gov Another established method involves the use of chirally modified borohydrides, prepared from borane (B79455) and chiral amino alcohols, for the enantioselective reduction of ketones, achieving high enantioselectivities of around 90% ee. rsc.org

Future research on this compound could adapt these strategies. For instance, functionalizing the pyridine (B92270) ring or the phenoxy group with a prochiral ketone and subsequently applying asymmetric reduction could install a chiral center. Alternatively, developing a catalytic asymmetric cross-coupling reaction to form the diaryl ether bond itself could be a more direct, albeit challenging, route.

Complementary to asymmetric synthesis is chiral resolution, the separation of enantiomers from a racemic mixture. This remains a vital technique, especially when asymmetric routes are not yet optimized. The challenge lies in developing efficient and scalable resolution methods, which could involve classical diastereomeric salt formation or preferential crystallization.

Development of Chemo- and Regioselective Functionalization Techniques

The this compound scaffold possesses several potential reaction sites: the C-H positions on the pyridine ring, the chloro substituent, the bromo substituent, and the aromatic C-H positions on the phenoxy ring. A major challenge and area of future research is the development of methods to selectively functionalize one site without affecting the others.

Modern organic synthesis offers a toolkit for such transformations. Cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful methods for forming new carbon-carbon bonds and could be selectively employed at either the C-Cl or C-Br position by carefully choosing the catalyst and reaction conditions. numberanalytics.com Transition metal-catalyzed C-H activation is another promising avenue for directly functionalizing the pyridine or phenyl rings without prior halogenation.

Furthermore, pyridine derivatives can undergo electrophilic and nucleophilic substitution reactions. numberanalytics.com The electronic nature of the this compound system will dictate the regioselectivity of these reactions. Future work will involve detailed mechanistic studies to predict and control the outcomes of these transformations, enabling the precise installation of various functional groups to build molecular complexity. The ability to perform late-stage functionalization on complex molecules is a particularly valuable goal, as it allows for the rapid diversification of a core structure. researchgate.net

Exploration of Novel Biological Mechanisms beyond Current Scope

While the specific biological profile of this compound is not extensively defined in public literature, its structural motifs are present in many biologically active molecules. This suggests that its derivatives could interact with a range of biological targets. Future research should focus on synthesizing libraries of analogues and screening them against diverse biological assays to uncover novel mechanisms of action.

For example, various substituted pyridine derivatives have been identified as potent inhibitors of key signaling proteins in cancer. One study detailed the design of pyridine carboxyamide derivatives as inhibitors of HIF-1α prolyl hydroxylase, an enzyme implicated in tumor metabolism. nih.gov Another research effort led to the discovery of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potent c-Met kinase inhibitors, with some compounds showing nanomolar efficacy against cancer cell lines. nih.gov Additionally, pyridine and thienopyridine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. researchgate.netresearchgate.net

The exploration for derivatives of this compound could investigate whether they exhibit similar activities or interact with entirely new targets. This broad-based screening approach, coupled with subsequent mechanism-of-action studies, could reveal untapped therapeutic potential.

Table 1: Examples of Biological Activities of Substituted Pyridine Derivatives

| Derivative Class | Biological Target/Activity | Example Compound/Result | Reference |

| 4-(2-fluorophenoxy)-3,3'-bipyridines | c-Met Kinase Inhibition | Compound 26c showed an IC50 of 8.2 nM against c-Met kinase and 3 nM against the MKN-45 cancer cell line. | nih.gov |

| Pyridine Carboxyamides | HIF-1α Prolyl Hydroxylase Inhibition | Aryl-substituted derivatives showed appreciable activity, leading to a potent lead series. | nih.gov |

| Pyridine & Thienopyridines | Antimicrobial Activity | Derivatives showed good to strong activity against E. coli, B. mycoides, and C. albicans. | researchgate.net |

| Novel Pyridines | Anti-inflammatory Activity | Compounds 5a , 5f , 5g , and 5h showed promising in vitro anti-inflammatory activity. | acs.org |

Integration with Advanced Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space makes the traditional, iterative process of compound design and synthesis slow and resource-intensive. youtube.com Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. For a scaffold like this compound, AI can be a powerful tool for accelerating the discovery of new derivatives with optimized properties. nih.gov

ML models can be trained on existing chemical data to predict the properties of novel, virtual compounds, including their potential biological activity, toxicity, and synthetic accessibility. youtube.com Generative AI models can go a step further by designing entirely new molecular structures that are predicted to be active and, crucially, synthesizable. youtube.com These models can conceptualize molecules as the result of experimental processes, generating a synthetic recipe alongside the novel structure. youtube.com

A key future trajectory will be to apply these AI/ML tools to the this compound core. Researchers could define a desired property profile (e.g., high affinity for a specific enzyme, low toxicity) and use a generative model to propose novel derivatives. The AI could also predict the most efficient synthetic routes, considering chemo- and regioselectivity challenges. This integration of AI not only accelerates discovery but also helps to prioritize the most promising candidates for actual synthesis and testing. youtube.com

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.com Applying these principles to the synthesis of this compound and its derivatives is a critical future goal.

Research into the synthesis of other pyridine derivatives has highlighted several green techniques. researchgate.net Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods for creating pyridine derivatives. acs.orgnih.govmdpi.com The use of environmentally benign solvents, or even solvent-free conditions, and the development of one-pot multicomponent reactions that increase atom economy are also key strategies. researchgate.netscilit.com

Future work should focus on developing a green synthesis route for this compound itself, potentially involving a microwave-assisted nucleophilic aromatic substitution or a catalyzed cross-coupling reaction in an aqueous or bio-based solvent. Evaluating the entire lifecycle of the compound, from starting materials to final product, will be essential for creating truly sustainable chemical processes.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Method | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach | Reference |

| Heating | Conventional heating under reflux | Microwave irradiation | Shorter reaction times (2-7 min vs. 6-9 h), higher yields (82-94% vs. 71-88%), pure products. | acs.org |

| Catalysis | Stoichiometric reagents | Use of green catalysts (e.g., reusable solid acids, ionic liquids). | Reduced waste, catalyst can be recycled, milder reaction conditions. | researchgate.netscilit.com |

| Solvents | Traditional organic solvents | Use of environmentally friendly solvents (e.g., water, ethanol) or solvent-free conditions. | Reduced environmental impact, lower cost, improved safety. | researchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | Higher atom economy, reduced number of purification steps, less waste generated. | researchgate.net |

Conclusion

Summary of Key Research Findings and Contributions

2-(4-Bromophenoxy)-3-chloropyridine is a halogenated diaryl ether whose synthesis is accessible through well-established catalytic cross-coupling reactions like the Ullmann condensation and the Buchwald-Hartwig coupling. Its chemical structure, featuring a stable ether linkage and multiple halogen substituents, suggests high thermal and chemical stability. While direct research on this specific molecule is limited, its structural components are prevalent in compounds developed for medicinal, agricultural, and materials science applications, highlighting its potential as a valuable synthetic intermediate.

Broader Implications for Chemical Science and Related Disciplines

The study of compounds like this compound falls within the broader context of developing efficient synthetic methodologies for diaryl ethers. These methods are crucial for the pharmaceutical and polymer industries. organic-chemistry.org The continued refinement of C-O bond-forming reactions allows chemists to access complex molecular architectures with greater efficiency, paving the way for the discovery of new drugs and materials with enhanced properties. The presence of multiple halogen atoms also makes such compounds interesting for studies in supramolecular chemistry and crystal engineering.

Outlook for Future Research on this compound and its Chemical Class

Future research will likely focus on the further functionalization of this compound. The bromine and chlorine atoms serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of a diverse library of more complex molecules. Investigating the biological activity of this compound and its derivatives could reveal novel therapeutic or agrochemical leads. Furthermore, exploring its utility in the synthesis of novel polymers or functional materials could open new avenues in materials science. The ongoing development of more efficient and sustainable catalytic systems will continue to make the synthesis of this and related diaryl ethers more accessible and environmentally friendly. wikipedia.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-Bromophenoxy)-3-chloropyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-chloropyridine derivatives and 4-bromophenol precursors may be employed. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF or THF). Reaction temperature (80–120°C) and stoichiometric ratios should be optimized to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.5 ppm).

- IR : Identify functional groups (C-O-C stretch ~1250 cm⁻¹, C-Cl ~750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 288.94 for C₁₁H₇BrClNO).

Q. How can researchers assess the purity of this compound using chromatographic methods?

- Methodology : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases (e.g., acetonitrile/water gradients) and retention times should be calibrated against reference standards. Impurity profiling can detect halogenated byproducts, as seen in analogous chlorophenyl compounds .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and radical adduct stability. Compare with experimental kinetics (e.g., flash photolysis of persulfate radicals, as in 3-chloropyridine oxidation studies ).

Q. How can crystallographic data resolve structural ambiguities in halogenated pyridine derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELXT software ( ) automates space-group determination. For disordered structures, refine models using restraints on bond lengths/angles. Cross-validate with Hirshfeld surface analysis, as demonstrated for chloropyridine cocrystals .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology :

- Systematic Variation : Modify substituents (e.g., replacing Br with CN or CF₃) to isolate electronic effects.

- Statistical Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ) with biological activity.

- Control Experiments : Compare with analogs like 3-chloro-5-(trifluoromethyl)pyridine ( ) to decouple steric/electronic contributions.

Q. How does the bromophenoxy group influence the photophysical properties of 3-chloropyridine derivatives?

- Methodology : Time-resolved fluorescence spectroscopy measures excited-state lifetimes. Solvatochromic shifts in UV-Vis spectra (e.g., in polar vs. nonpolar solvents) reveal intramolecular charge transfer, as observed in related bromophenoxy compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.